molecular formula C9H12N4O2 B1207541 3-Methyl-1-propylxanthine CAS No. 72117-78-3

3-Methyl-1-propylxanthine

Cat. No.: B1207541
CAS No.: 72117-78-3
M. Wt: 208.22 g/mol
InChI Key: UEGOAAXVUJWIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, H8), 4.15 (t, 2H, N1-CH₂), 3.45 (s, 3H, N3-CH₃), 1.75–1.25 (m, 4H, propyl chain).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (C6), 155.2 (C2), 151.8 (C4), 142.3 (C8), 108.5 (C5), 44.1 (N1-CH₂), 32.7 (N3-CH₃), 22.4–20.1 (propyl carbons).

Infrared (IR) Spectroscopy

Key bands (cm⁻¹): 1705 (C=O stretch), 1660 (C=N stretch), 1245 (C-N stretch), 2950–2850 (alkyl C-H).

UV-Vis Spectroscopy

λₘₐₐ in methanol: 272 nm (ε = 9,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the purine system.

Mass Spectrometry

  • EI-MS (70 eV) : m/z 208 [M]⁺, 165 [M–C₃H₇]⁺, 137 [M–C₃H₇–CO]⁺.
  • HRMS (ESI+) : m/z 209.1008 [M+H]⁺ (calc. 209.1036).

Table 4: Summary of spectroscopic data

Technique Key Signals
¹H NMR δ 7.85 (H8), 3.45 (N3-CH₃)
IR 1705 cm⁻¹ (C=O)
UV-Vis λₘₐₐ = 272 nm
MS m/z 208 [M]⁺

Properties

CAS No.

72117-78-3

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-methyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-8(14)6-7(11-5-10-6)12(2)9(13)15/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

UEGOAAXVUJWIHJ-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C

Synonyms

1-methyl-3-propylxanthine
1-MPX

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Xanthine Derivatives

Structural and Functional Differences

The pharmacological profile of xanthine derivatives is highly dependent on substituent patterns at positions 1, 3, 7, and 7. Below is a comparative analysis of 3-Methyl-1-propylxanthine with key analogs:

Table 1: Structural and Pharmacological Comparison of Xanthine Derivatives
Compound Substituents Molecular Weight (g/mol) Key Pharmacological Properties Applications References
This compound 1-propyl, 3-methyl 208.21 (calculated) Hypothesized adenosine receptor antagonism Research (potential CNS/PDE studies)
IBMX 1-methyl, 3-isobutyl 222.24 Non-selective PDE inhibitor; A1/A2 antagonist Laboratory cAMP elevation
MPDX 1-methyl, 3-propyl, 8-dicyclopropylmethyl 335.43 Selective A1 receptor antagonist PET imaging of cerebral ischemia
Theophylline 1,3-dimethyl 180.16 Non-selective PDE inhibitor; bronchodilator Asthma/COPD treatment N/A

Receptor Binding and Selectivity

  • MPDX (1-Methyl-3-propyl-8-dicyclopropylmethylxanthine): This radioligand exhibits high selectivity for adenosine A1 receptors (A1-R), as demonstrated in PET imaging studies of cerebral ischemia in cats. Reduced MPDX binding correlated with severe ischemic damage, highlighting its utility in diagnosing neuronal viability . The 8-dicyclopropylmethyl group likely enhances A1-R specificity by sterically blocking interactions with non-target receptors.
  • IBMX (3-Isobutyl-1-methylxanthine): The bulky isobutyl group at position 3 increases lipophilicity, enhancing membrane permeability and PDE inhibition potency. IBMX is a non-selective adenosine receptor antagonist but is primarily used to elevate intracellular cAMP levels in biochemical assays .
  • Its propyl chain at position 1 could favor interactions with hydrophobic receptor pockets, though empirical binding data are lacking.

Pharmacokinetic and Metabolic Considerations

  • Lipophilicity: Longer alkyl chains (e.g., propyl in this compound vs.
  • Metabolic Stability : Methyl groups at position 3 (as in this compound) may slow hepatic metabolism compared to hydroxylated analogs like theophylline.

Q & A

Q. How should researchers address batch-to-batch variability in this compound samples during long-term studies?

  • Methodological Answer : Implement quality control (QC) protocols: 1^1H NMR purity checks, HPLC retention time consistency, and LC-MS batch fingerprinting. Store aliquots under inert gas (argon) at -80°C to prevent degradation. Use ANOVA to statistically validate batch homogeneity .

Q. What methodologies best quantify thermodynamic stability differences between this compound polymorphs?

  • Methodological Answer : Differential scanning calorimetry (DSC) to measure melting points and enthalpy changes. Pair with powder X-ray diffraction (PXRD) to correlate thermal events with crystal forms. Computational crystal structure prediction (Materia Informatics Platform) can identify stable polymorphs .

Q. How can synergistic effects between this compound and other adenosine antagonists be rigorously evaluated?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1 to 4:1) in cell-based assays and calculate CI values (SynergyFinder software). Confirm mechanistic synergy via isobolographic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.